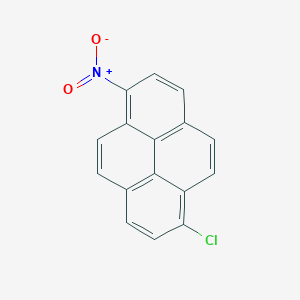

1-Chloro-6-nitropyrene

描述

Structure

3D Structure

属性

CAS 编号 |

836605-21-1 |

|---|---|

分子式 |

C16H8ClNO2 |

分子量 |

281.69 g/mol |

IUPAC 名称 |

1-chloro-6-nitropyrene |

InChI |

InChI=1S/C16H8ClNO2/c17-13-7-3-9-2-6-12-14(18(19)20)8-4-10-1-5-11(13)15(9)16(10)12/h1-8H |

InChI 键 |

JSDDYUGXCCYGPQ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)Cl)[N+](=O)[O-] |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Chloro 6 Nitropyrene

Synthesis of 1-Chloro-6-nitropyrene via Chlorination of 1-Nitropyrene (B107360) Precursors

The synthesis of this compound is achieved through the electrophilic chlorination of its precursor, 1-nitropyrene. This process is a key example of electrophilic aromatic substitution on a polycyclic aromatic system, where the regioselectivity is governed by the electronic properties of the pyrene (B120774) nucleus and the directing effects of the nitro group.

Specific Reaction Conditions and Reagents for Chlorination

The chlorination of aromatic compounds like 1-nitropyrene typically employs standard electrophilic chlorination reagents. While specific documented conditions for the direct chlorination of 1-nitropyrene are not detailed in the provided search results, the reaction can be carried out using reagents such as chlorine gas (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) or sulfuryl chloride (SO₂Cl₂). The reaction mechanism involves the generation of a potent electrophile (Cl⁺ or a polarized complex) that attacks the electron-rich pyrene ring system. scribd.com The choice of solvent is typically an inert, non-polar liquid like carbon tetrachloride or a chlorinated solvent. The reaction temperature is controlled to prevent over-chlorination and decomposition. scribd.com

Formation of Isomeric Chloro-Nitropyrenes (e.g., 1-Chloro-3-, -6-, and -8-Nitropyrenes)

Electrophilic substitution on the pyrene ring is known to preferentially occur at the 1, 3, 6, and 8 positions due to the higher stability of the resulting carbocation intermediates (arenium ions). ulethbridge.calibretexts.org The nitro group on the 1-position is an electron-withdrawing group, which deactivates the ring towards further electrophilic attack. scribd.comulethbridge.ca In polycyclic systems, the directing influence is complex, but substitution is guided by the positions that best stabilize the intermediate positive charge while preserving the aromaticity of the other rings. ulethbridge.ca Consequently, the chlorination of 1-nitropyrene results in a mixture of isomers. The major products formed are 1-chloro-3-nitropyrene (B14182628), this compound, and 1-chloro-8-nitropyrene, consistent with the known reactivity patterns of the pyrene core. nih.govacs.org

Table 1: Isomeric Products of 1-Nitropyrene Chlorination

| Isomer Name | Molecular Formula | Position of Chlorine | Position of Nitro Group |

| 1-Chloro-3-nitropyrene | C₁₆H₈ClNO₂ | 3 | 1 |

| This compound | C₁₆H₈ClNO₂ | 6 | 1 |

| 1-Chloro-8-nitropyrene | C₁₆H₈ClNO₂ | 8 | 1 |

Advanced Synthetic Approaches for Oligonucleotide Adducts

A significant area of research for compounds like this compound involves their interaction with DNA. To study the mechanisms of mutagenesis and carcinogenesis, scientists have developed sophisticated methods to synthesize oligonucleotides containing site-specific adducts of nitropyrenes. nih.gov These approaches are broadly categorized as biomimetic methods and total synthetic strategies.

Biomimetic Methods for Direct Reaction with Activated Derivatives

Biomimetic approaches aim to replicate the metabolic activation and subsequent DNA binding that occurs in vivo. nih.gov This strategy involves reacting an activated derivative of the nitropyrene with an unmodified oligonucleotide. For instance, a method analogous to the study of dinitropyrenes involves the synthesis of a reactive intermediate, such as an N-hydroxy derivative. nih.gov In a typical procedure, a precursor like 1-amino-6-nitropyrene is oxidized to the corresponding nitroso derivative, which is then converted in situ to the reactive N-hydroxy species. This activated compound is then reacted directly with a DNA oligonucleotide, often under mild acidic conditions (pH ~5.2) to facilitate the adduction, primarily at the C8 position of guanine (B1146940) residues. nih.gov

Table 2: Typical Conditions for Biomimetic Adduct Synthesis

| Parameter | Condition | Purpose |

| Precursor | 1-Amino-6-nitropyrene | Starting material for the activated derivative. |

| Oxidizing Agent | m-Chloroperoxybenzoic acid (m-CPBA) | Oxidizes the amino group to a nitroso group. |

| Reducing Agent | Ascorbic acid | Reduces the nitroso group in situ to the reactive N-hydroxy derivative. |

| DNA Substrate | Unmodified oligonucleotide duplex | The target for the adduction reaction. |

| pH | ~5.2 | Promotes the reaction almost exclusively with deoxyguanosine. nih.gov |

| Solvent | Aqueous DMF | Solubilizes both the DNA and the organic reagents. |

Total Synthetic Approaches for DNA Adducts, Including Palladium-Catalyzed Couplings

Total synthesis provides a more controlled and versatile route to generate specific DNA adducts, enabling the creation of both major and minor adducts in high yields. nih.gov A cornerstone of this approach is the use of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. nih.gov This powerful reaction forms a carbon-nitrogen bond between the pyrene ring and a nucleobase.

The strategy involves coupling a halogenated pyrene derivative (such as this compound) with an amino-functionalized nucleoside, or conversely, coupling a halogenated nucleoside (e.g., 8-bromo-2'-deoxyguanosine) with an aminopyrene derivative. The resulting modified nucleoside is then protected and converted into a phosphoramidite (B1245037) building block. This phosphoramidite can then be incorporated into a specific site in a DNA sequence using standard solid-phase oligonucleotide synthesis. nih.gov

Table 3: Key Components for Palladium-Catalyzed Adduct Synthesis

| Component | Example(s) | Role in Reaction |

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | The metal center that facilitates the cross-coupling cycle. |

| Ligand | BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) | Binds to the palladium, influencing its reactivity and stability. |

| Base | NaOtBu (Sodium tert-butoxide) | Activates the amine and facilitates the catalytic cycle. |

| Substrates | Halogenated pyrene and an amino-nucleoside (or vice-versa) | The two molecules to be joined. |

| Solvent | Toluene (B28343) | Anhydrous, non-polar solvent suitable for the reaction. |

Derivatization Strategies for Mechanistic Probes

Derivatization of this compound is employed to create molecular probes that help elucidate its biological and chemical mechanisms. The inherent properties of the nitropyrene core make it a useful scaffold for such probes. The nitration of pyrene shifts its light absorption into the visible spectrum and allows for efficient formation of triplet excited states, making nitropyrenes attractive as triplet sensitizers and photooxidants. [14 from previous search] This property can be exploited to design photoprobes that can be activated by light to induce localized damage or to report on their microenvironment.

Furthermore, derivatization is a key strategy in analytical chemistry to improve the detection and quantification of compounds and their metabolites in biological samples. acs.org For a compound like this compound, this could involve creating derivatives that are more easily ionized for mass spectrometry or that possess a fluorescent tag for sensitive detection by HPLC. Studying the formation of these derivatized metabolites in urine or tissue helps to understand the metabolic pathways, rates of clearance, and can serve as a basis for developing biomarkers of exposure. acs.org

Environmental Fate and Degradation Mechanisms of 1 Chloro 6 Nitropyrene

Photochemical Degradation Pathways and Kinetics

The photochemical degradation of 1-chloro-6-nitropyrene, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH), is a significant process in its environmental fate. The absorption of light by this compound can initiate a series of complex reactions, leading to its transformation into various photoproducts. The efficiency and pathways of this degradation are influenced by several environmental factors.

Influence of Solvent Polarity and Composition on Photodegradation Rates and Products

The polarity and composition of the solvent medium play a crucial role in the photodegradation of nitro-PAHs like this compound. Studies on the related compound, 1-nitropyrene (B107360), show that photodegradation quantum yields are significantly higher in polar protic solvents (like alcohols) and aromatic solvents (like toluene (B28343) and benzene), with yields in the order of 10⁻³, compared to nonpolar and polar aprotic solvents where yields are around 10⁻⁴. acs.orgnih.gov This suggests that the solvent can influence the stability of excited states and the reaction pathways.

In solvents that can donate a hydrogen atom, the formation of hydroxylated products is a major pathway. acs.orgnih.gov For instance, the photodegradation of 1-nitropyrene in such solvents yields 1-hydroxypyrene (B14473) and various 1-hydroxy-x-nitropyrenes, accounting for 60-80% of the total degradation. acs.orgnih.gov This occurs through a proposed nitro-nitrite rearrangement, forming a pyrenoxy radical that then abstracts a hydrogen atom from the solvent. acs.orgnih.govacs.org The presence of water in the solvent mixture has been shown to reduce the photodegradation yield of 1-nitropyrene and its photoproducts. acs.orgnih.govnih.gov Conversely, the photodegradation rate of nitro-PAHs generally follows the order: CHCl₃ > CH₂Cl₂ > DMF > DMF/H₂O > CH₃CN > CH₃CN/H₂O. researchgate.net

Influence of Solvent on Photodegradation of 1-Nitropyrene

| Solvent Type | Photodegradation Quantum Yield (Φ) | Major Photoproducts | Reference |

|---|---|---|---|

| Polar Protic (e.g., Methanol, 2-Propanol) | ~10⁻³ | 1-Hydroxypyrene, 1-Hydroxy-x-nitropyrenes | acs.orgnih.gov |

| Aromatic (e.g., Toluene, Benzene) | ~10⁻³ | - | acs.orgnih.gov |

| Nonpolar & Polar Aprotic (e.g., Acetonitrile) | ~10⁻⁴ | 1-Hydroxy-x-nitropyrenes, 1-Nitrosopyrene (B1218456) | acs.orgnih.govnih.gov |

| Chlorinated (e.g., CHCl₃, CH₂Cl₂) | Higher rates compared to others | - | researchgate.net |

| Aqueous mixtures (e.g., DMF/H₂O, CH₃CN/H₂O) | Reduced rates | Reduced yields of photoproducts | acs.orgnih.govnih.govresearchgate.net |

Role of Oxygen and Other Environmental Quenchers in Photoreactions

Other environmental constituents can also influence photoreactions. For example, phenols, which are common aerosol components, can increase the photodegradation yield of 1-nitropyrene by up to ten-fold. acs.orgnih.govnih.gov This is attributed to the reaction of the excited triplet state of the nitro-PAH with the phenol. acs.orgnih.govnih.gov

Formation of Photoproducts (e.g., 1-Hydroxypyrene) and Intermediate Radicals

The photodegradation of this compound is expected to proceed through various intermediates and result in a complex mixture of photoproducts. For the analogous compound 1-nitropyrene, a key intermediate is the pyrenoxy radical, formed via a nitro-nitrite rearrangement. acs.orgnih.govacs.org This radical can then abstract a hydrogen atom from the solvent to form 1-hydroxypyrene. acs.org Other identified photoproducts of 1-nitropyrene include various isomers of hydroxynitropyrene (such as 1-hydroxy-6-nitropyrene), 1-nitrosopyrene, and pyrene-1,6-dione and pyrene-1,8-dione. acs.orgnih.govnih.govnih.gov The formation of 1-nitrosopyrene is thought to involve the triplet excited state. acs.orgnih.govnih.gov

The initial step in the photodegradation often involves the excitation of the molecule to a singlet excited state, which can then undergo intersystem crossing to a triplet state. acs.org A long-lived species, identified as the pyrenoxy radical, has been observed and its decay leads to the formation of 1-hydroxypyrene. acs.org

Key Photoproducts and Intermediates in the Degradation of 1-Nitropyrene

| Compound Type | Specific Examples | Formation Pathway/Precursor | Reference |

|---|---|---|---|

| Intermediate Radical | Pyrenoxy radical | Nitro-nitrite rearrangement from excited state | acs.orgnih.govacs.org |

| Photoproducts | 1-Hydroxypyrene | Hydrogen abstraction by pyrenoxy radical | acs.org |

| 1-Hydroxy-x-nitropyrenes (e.g., 1-hydroxy-6-nitropyrene) | Recombination reactions of the pyrenoxy radical | acs.orgnih.govnih.gov | |

| 1-Nitrosopyrene | Involvement of the triplet excited state | acs.orgnih.govnih.gov | |

| Pyrene-1,6-dione and Pyrene-1,8-dione | Further oxidation | nih.govnih.gov |

Bioremediation and Biodegradation Strategies

Bioremediation offers an environmentally friendly approach to the degradation of persistent organic pollutants like this compound. This involves the use of microorganisms and plants to transform the compound into less harmful substances.

Microbial Transformation Processes (e.g., Anaerobic and Aerobic Bacteria, Fungi)

Microorganisms, including bacteria and fungi, have shown the potential to degrade nitro-PAHs. Both aerobic and anaerobic bacteria can metabolize these compounds, although the pathways and efficiencies differ.

Under anaerobic conditions, the primary transformation of 1-nitropyrene is the reduction of the nitro group to form 1-aminopyrene (B158619). nih.gov This process has been observed in various anaerobic bacteria, including species of Bacteroides, Fusobacterium, Clostridium, Bifidobacterium, Eubacterium, and Peptostreptococcus. nih.gov This reduction significantly decreases the mutagenicity of the compound. nih.gov

Under aerobic conditions, the degradation of 1-nitropyrene is slower. nih.gov However, certain aerobic bacteria, such as Mycobacterium sp., can metabolize 1-nitropyrene to form dihydrodiols, specifically 1-nitropyrene cis-9,10-dihydrodiol and 4,5-dihydrodiol. nih.gov While complete mineralization to CO₂ is slow, these transformations represent important initial steps in the detoxification process. nih.gov Fungi, such as Aspergillus species, are also recognized for their potential in degrading various aromatic compounds. researchgate.net

Plant-Mediated Remediation (Phytoremediation)

Phytoremediation, the use of plants to clean up contaminated environments, is a promising strategy for soil contaminated with PAHs and their derivatives. Research on the phytoremediation of 1-nitropyrene using scallions has demonstrated a significant reduction of the compound in soil. nih.gov

In one study, the cultivation of scallions in soil contaminated with 1-nitropyrene resulted in a 55% reduction of the compound over a 35-day period. nih.gov This indicates that plants can facilitate the dissipation of nitro-PAHs from the soil, likely through a combination of plant uptake, metabolism, and the stimulation of microbial activity in the rhizosphere. nih.gov The major degradation products observed in the soil were 1,6-pyrenedione (B155732) and 1,8-pyrenedione, which are considered non-carcinogenic. nih.gov Although slower than some chemical and physical methods, phytoremediation is an eco-friendly approach that avoids the secondary pollution associated with other remediation techniques. nih.gov

Bioremediation of 1-Nitropyrene

| Organism/Method | Condition | Transformation/Product | Efficiency | Reference |

|---|---|---|---|---|

| Anaerobic Bacteria (e.g., Bacteroides, Clostridium) | Anaerobic | Reduction to 1-aminopyrene | Effectively reduces mutagenicity | nih.gov |

| Mycobacterium sp. | Aerobic | Formation of 1-nitropyrene cis-9,10- and 4,5-dihydrodiols | Slow mineralization, but significant metabolism | nih.gov |

| Scallions (Phytoremediation) | In soil | Degradation to 1,6-pyrenedione and 1,8-pyrenedione | 55% reduction in 35 days | nih.gov |

Chemical Remediation Techniques in Environmental Systems (e.g., Zero-Valent Iron Reduction)

The remediation of soils and groundwater contaminated with persistent organic pollutants such as nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) is a significant environmental challenge. Chemical remediation techniques offer a promising avenue for the in-situ or ex-situ treatment of these contaminants. Among these methods, the use of zero-valent iron (ZVI) has emerged as a robust and effective technology for the reductive transformation of a wide array of environmental contaminants, including halogenated organic compounds and nitroaromatic compounds. nih.govregenesis.comnih.gov

ZVI is a moderate reducing agent that can donate electrons directly to contaminants, leading to their degradation into less toxic or more biodegradable forms. regenesis.com The fundamental principle of ZVI remediation lies in the oxidation of elemental iron (Fe⁰) to ferrous iron (Fe²⁺), releasing electrons that facilitate the reduction of the target contaminant. This process is particularly effective for nitroaromatics, where the nitro group (-NO₂) is reduced. Studies on 1-nitropyrene, a compound structurally related to this compound, have demonstrated that ZVI can effectively convert it into less harmful substances. nih.govnih.gov In a soil matrix, ZVI has been shown to successfully transform 1-nitropyrene, achieving significant removal efficiency. nih.govnih.gov

The reactivity of ZVI can be enhanced by using it in nanoparticle form (nZVI), which offers a much larger surface area for reaction compared to granular or micro-scale iron particles. srce.hrpeerj.com However, challenges such as particle aggregation and passivation of the iron surface due to the formation of iron oxides can limit its long-term effectiveness. nih.gov To overcome these limitations, various modifications have been developed, such as sulfidation (creating S-nZVI) or supporting the nanoparticles on materials like activated carbon, which can improve reactivity and longevity. nih.govregenesis.com

Given the successful application of ZVI in the remediation of other nitro-PAHs and chloronitro-aromatic compounds, it is a highly relevant and promising technique for the remediation of this compound in contaminated environmental systems. nih.govasm.org The process would involve the chemical reduction of the nitro group, and potentially the reductive dechlorination of the compound.

Transformation Products from Chemical Reduction (e.g., 1-Aminopyrene)

The chemical reduction of nitroaromatic compounds primarily targets the electron-withdrawing nitro group. In the case of remediation using zero-valent iron, the nitro group undergoes a stepwise reduction process. The complete reduction pathway transforms the nitro group (-NO₂) first into a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH₂). nih.gov

For 1-nitropyrene, studies have consistently shown that chemical reduction with ZVI leads to the formation of 1-aminopyrene as the principal transformation product. nih.govnih.gov This conversion is significant because it generally reduces the mutagenicity and carcinogenicity associated with the parent nitro-PAH. nih.gov

By analogy, the chemical reduction of this compound with a strong reducing agent like ZVI would be expected to follow a similar pathway. The primary transformation would be the reduction of the nitro group at the 6-position to an amino group, yielding 1-chloro-6-aminopyrene . While reductive dechlorination is a known pathway for chlorinated compounds treated with ZVI, the reduction of a nitro group is typically more facile and would be the expected primary reaction. regenesis.comnih.gov

The expected transformation is detailed in the table below.

Table 1: Expected Transformation of this compound via Chemical Reduction

| Reactant | Expected Primary Product |

| This compound | 1-Chloro-6-aminopyrene |

Further degradation of the resulting aromatic amine, 1-chloro-6-aminopyrene, may occur depending on the specific environmental conditions and the presence of other reactants or microbial communities.

Analytical Chemistry and Detection Methodologies for 1 Chloro 6 Nitropyrene

Chromatographic Techniques for Separation and Quantification

Chromatography, particularly high-performance liquid chromatography (HPLC), is a cornerstone in the analysis of NPAHs. It offers robust separation of these compounds from complex sample mixtures, which is essential for accurate quantification. The choice of detector coupled with HPLC is crucial for achieving the required sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., Fluorescence, Chemiluminescence)

High-performance liquid chromatography is a fundamental technique for analyzing NPAHs. For a compound like 1-chloro-6-nitropyrene, reversed-phase HPLC using a C18 column is a common approach. The separation is based on the hydrophobicity of the analytes, and the mobile phase typically consists of an acetonitrile/water or methanol/water gradient. The presence of the chlorine atom on the pyrene (B120774) ring increases the hydrophobicity of this compound compared to 1-nitropyrene (B107360), leading to a longer retention time under reversed-phase conditions.

NPAHs themselves, including this compound, exhibit weak to no native fluorescence, making direct fluorescence detection (FLD) inefficient. nycu.edu.tw To overcome this, a common strategy involves the on-line reduction of the nitro group to a highly fluorescent amino group. nycu.edu.twnih.gov This is typically achieved by passing the column effluent through a reduction column (e.g., packed with platinum, zinc, or a Pt/Rh catalyst) before it enters the fluorescence detector. nih.govkoreascience.krcsus.edu The resulting aminopyrene derivative is then detected with high sensitivity.

Key Research Findings:

An HPLC method with on-line electrochemical reduction and fluorescence detection was developed for quantifying various NPAHs, achieving detection limits in the low picogram (pg) range. nycu.edu.tw

The reduction efficiency of the nitro group can be very high, with systems using zinc or Pt/Rh catalysts effectively converting NPAHs to their corresponding fluorescent amino-PAHs. nih.govkoreascience.kr

For related compounds like 1-nitropyrene, detection limits of 20-30 femtomoles (fmol) have been achieved using HPLC-FLD with an on-line zinc reduction column. nih.gov

Chemiluminescence (CL) detection offers another highly sensitive and selective alternative. Similar to fluorescence, CL detection of NPAHs requires a post-column chemical reaction. The most sensitive methods involve reducing the nitro-PAH to an amino-PAH, which is then detected using a peroxyoxalate chemiluminescence system. This approach provides exceptional selectivity, allowing for the direct determination of NPAHs in complex samples with minimal cleanup. koreascience.kr The sensitivity of CL detection is often an order of magnitude better than fluorescence detection for the same compounds. csus.edu

Table 1: Typical HPLC-FLD Conditions for NPAH Analysis (Applicable to this compound)

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Analytical Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Acetonitrile/Water gradient | nih.govpan.olsztyn.pl |

| Post-Column Reduction | On-line electrochemical cell or catalyst column (e.g., Pt/Rh) | nycu.edu.twkoreascience.kr |

| Detection | Fluorescence Detector (FLD) | nycu.edu.tw |

| Example λ (excitation/emission) | For 1-aminopyrene (B158619) (reduced from 1-nitropyrene): ~360 nm / ~430 nm | nycu.edu.tw |

| Detection Limits | Low picogram (pg) to femtogram (fg) range | flemingcollege.caresearchgate.net |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

For ultra-trace analysis, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice, offering unparalleled sensitivity and specificity. csus.eduacs.orgresearchgate.net This technique combines the powerful separation capabilities of HPLC with the precise detection and structural confirmation provided by mass spectrometry. For this compound, LC-MS/MS allows for selective detection even in the presence of co-eluting interfering compounds from the sample matrix.

The analysis is typically performed using atmospheric pressure ionization sources, such as electrospray ionization (ESI) or atmospheric pressure photoionization (APPI), with APPI often being superior for nonpolar compounds like NPAHs. nih.gov In tandem mass spectrometry, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces background noise, enabling very low detection limits.

For this compound, the mass spectrometer would be tuned to detect its specific mass-to-charge ratio (m/z). The presence of a chlorine atom results in a characteristic isotopic pattern (35Cl and 37Cl in an approximate 3:1 ratio), which provides an additional layer of confirmation for the compound's identity.

Key Research Findings:

LC-MS/MS methods have been developed for 1-nitropyrene that are suitable for detecting concentrations in the low pg/m³ range in ambient air samples. csus.edu

The analytical limit of detection for 1-nitropyrene using an optimized LC-MS/MS method was reported to be as low as 152 femtograms (fg) on-column. csus.edu

These methods often use a deuterated internal standard (e.g., d9-1-nitropyrene) to ensure high accuracy and precision in quantification. csus.eduacs.org

Table 2: Typical LC-MS/MS Parameters for Nitro-PAH Analysis

| Parameter | Typical Setting | Reference |

|---|---|---|

| LC System | Ultra-High Performance Liquid Chromatography (UHPLC) | nih.gov |

| Column | C18 or Phenyl-Hexyl | nih.govd-nb.info |

| Ionization Source | Atmospheric Pressure Photoionization (APPI) or Electrospray Ionization (ESI) | nih.govboisestate.edu |

| Mass Analyzer | Triple Quadrupole (QqQ) or Ion Trap | csus.edunih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| LODs | Low femtogram (fg) to low picogram (pg) | csus.edunih.gov |

Two-Dimensional HPLC Applications

Complex environmental samples often contain numerous isomeric PAHs and NPAHs, which are difficult to separate using conventional one-dimensional HPLC. Two-dimensional high-performance liquid chromatography (2D-HPLC) provides a powerful solution by offering significantly increased peak capacity and resolving power. koreascience.krflemingcollege.ca

In a typical 2D-HPLC setup, the sample is first separated on a primary column (first dimension). Specific fractions of the eluent from this column are then automatically transferred to a second column with different separation characteristics (second dimension) for further separation. koreascience.krresearchgate.net For instance, a nitrophenylethyl-bonded silica (B1680970) column might be used in the first dimension to separate compounds based on charge-transfer interactions, while a polymeric C18 column is used in the second dimension for separation based on hydrophobicity. koreascience.krflemingcollege.ca This "orthogonal" separation approach effectively resolves compounds that co-elute in the first dimension.

An improved LC-MS/MS method for 1-nitropyrene utilizes 2D-HPLC where the first dimension isolates the compound, which is then reduced online to 1-aminopyrene, refocused on a trap column, and finally separated and detected by MS/MS in the second dimension. csus.edu This approach combines the enhanced separation of 2D-HPLC with the sensitivity of mass spectrometry, resulting in a method that is approximately 10-fold more sensitive than HPLC-fluorescence or chemiluminescence methods. csus.edu

Electrochemical Determination Methods

Electrochemical methods offer a sensitive, cost-effective, and often simpler alternative to chromatographic techniques for the determination of electroactive compounds like this compound. The nitro group in the molecule is electrochemically active and can be readily reduced at an electrode surface, providing the basis for its detection.

Use of Electrochemically Activated Glassy Carbon Electrodes

Glassy carbon electrodes (GCEs) are widely used in electroanalysis due to their wide potential window, low background current, and chemical inertness. However, the performance of a bare GCE can be limited by slow electron transfer kinetics. To enhance sensitivity and selectivity, the GCE surface is often activated. Electrochemical activation, typically involving repetitive cyclic voltammetry scans in a specific electrolyte, roughens the electrode surface and introduces oxygen-containing functional groups. researchgate.net This increases the effective surface area and promotes the adsorption of the target analyte, leading to a significant enhancement of the electrochemical signal.

For the determination of nitropyrenes, an electrochemically activated GCE can be used to preconcentrate the analyte onto the electrode surface before the measurement step, which is usually performed using a sensitive voltammetric technique like differential pulse voltammetry. researchgate.net

Preconcentration Techniques in Electroanalysis

To achieve the very low detection limits required for environmental analysis, a preconcentration step is often coupled with electrochemical detection. This involves accumulating the analyte from a large volume of sample onto the electrode surface or into a modified layer on the electrode.

For nitropyrenes, an effective approach involves open-circuit accumulation, where the activated GCE is simply immersed in the sample solution for a set period. researchgate.net During this time, the analyte adsorbs onto the electrode surface. Following this preconcentration step, the electrode is transferred to a clean electrolyte solution, and the amount of adsorbed analyte is determined by measuring the reduction peak current. This combination of an activated electrode surface and a preconcentration step allows for the determination of nitropyrene species at trace levels. researchgate.net Other preconcentration methods, such as solid-phase extraction (SPE), can be used offline to clean up and concentrate the sample before analysis. researchgate.netvscht.cz

Sample Preparation and Extraction Protocols from Environmental Matrices

The accurate detection and quantification of this compound in environmental samples is predicated on efficient sample preparation and extraction. Given its classification as a chlorinated and nitrated polycyclic aromatic hydrocarbon (PAH), the methodologies employed are often adapted from established protocols for these broader classes of compounds. The choice of extraction technique is highly dependent on the sample matrix, with distinct protocols developed for soil, water, and airborne particulate matter.

Extraction from Soil Matrices

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a prominent technique for extracting chlorinated PAHs (Cl-PAHs) from solid matrices like soil. rsc.orgrsc.org This method utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process compared to traditional methods like Soxhlet extraction. rsc.org

Research on the extraction of Cl-PAHs from soil has demonstrated the effectiveness of PLE using aqueous solutions. In one study, optimal extraction of a 1-gram soil sample was achieved using a mixture of water and acetone (B3395972) (75:25, v/v) at 150°C for a 5-minute cycle, repeated three times. rsc.orgresearchgate.net Following extraction, the resulting liquid is typically diluted and concentrated using Solid-Phase Extraction (SPE) to isolate the analytes of interest. rsc.orgresearchgate.net This combined PLE-SPE approach has shown high recoveries, ranging from 84.5% to 110.5% for various Cl-PAHs. rsc.orgresearchgate.net While specific data for this compound is not detailed, the successful extraction of compounds like 1-chloropyrene (B1222765) suggests the method's applicability. rsc.orgresearchgate.net

Another common approach for solid samples is ultrasonic extraction. env.go.jp This method involves the use of ultrasonic waves to facilitate the penetration of the solvent into the sample matrix. For nitrated PAHs (NPAHs), ultrasonic extraction with solvents like dichloromethane (B109758) has been effectively used. researchgate.net

Interactive Data Table: Pressurized Liquid Extraction of Cl-PAHs from Soil

| Parameter | Condition | Compound Class | Recovery Rate | Reference |

|---|---|---|---|---|

| Extraction Method | Pressurized Liquid Extraction (PLE) | Chlorinated PAHs | 84.5% - 110.5% | rsc.org, researchgate.net |

| Solvent | Water:Acetone (75:25, v/v) | Chlorinated PAHs | - | rsc.org, researchgate.net |

| Temperature | 150°C | Chlorinated PAHs | - | rsc.org, researchgate.net |

| Extraction Time | 5 minutes (3 cycles) | Chlorinated PAHs | - | rsc.org, researchgate.net |

| Post-Extraction | Solid-Phase Extraction (SPE) | Chlorinated PAHs | - | rsc.org, researchgate.net |

Extraction from Water Matrices

For aqueous samples, Solid-Phase Extraction (SPE) is the most widely adopted method for the pre-concentration and cleanup of Cl-PAHs. nih.govnih.gov This technique involves passing the water sample through a cartridge containing a solid adsorbent material that retains the target analytes.

A developed procedure for determining Cl-PAHs in water utilizes SPE coupled with gas chromatography-mass spectrometry (GC-MS). nih.gov The optimization of SPE parameters is crucial for achieving high recovery rates. Studies have shown that for drinking water, enriching the sample with an LC18 cartridge and eluting with dichloromethane provides optimal recovery for a range of parent and halogenated PAHs, including Cl-PAHs. nih.gov This method has reported recoveries between 74.88% and 119.4%. nih.gov The limits of detection are in the low nanogram per liter range, making it suitable for trace analysis in water samples. nih.gov 1-monochloropyrene was found to be the predominant Cl-PAH in the water samples analyzed in one study, indicating the method's relevance for chlorinated pyrene derivatives. nih.gov

Interactive Data Table: Solid-Phase Extraction of Cl-PAHs from Water

| Parameter | Condition | Compound Class | Recovery Rate | Reference |

|---|---|---|---|---|

| Extraction Method | Solid-Phase Extraction (SPE) | Chlorinated PAHs | 82.5% - 102.6% | nih.gov |

| Sorbent | LC18 | Halogenated PAHs | 74.88% - 119.4% | nih.gov |

| Elution Solvent | Dichloromethane | Halogenated PAHs | - | nih.gov |

| Linear Range | 1.0-1000 ng/L | Chlorinated PAHs | - | nih.gov |

| Detection Limits | 0.015-0.591 ng/L | Chlorinated PAHs | - | nih.gov |

Extraction from Airborne Particulate Matter

The analysis of this compound in the atmosphere involves the collection of airborne particulate matter on filters, followed by extraction. Ultrasonic extraction is a frequently used technique for this purpose due to its efficiency and reduced solvent consumption compared to other methods. nycu.edu.twunistra.fr

For the extraction of NPAHs from airborne particulates, ultrasonic extraction with cyclohexane (B81311) has been shown to be effective. nycu.edu.tw The process typically involves drying the extract, redissolving it in a suitable solvent like acetonitrile, and then analyzing it using chromatographic techniques. nycu.edu.tw Studies have reported recovery yields of over 83% for several NPAHs, including 1-nitropyrene, using this method. nycu.edu.tw Another approach integrates ultrasonic extraction with a cleanup step, where the extract is passed through a purification tube containing adsorbents like silica gel, eluted with a hexane (B92381)/dichloromethane mixture, and then concentrated before analysis. researchgate.net

Interactive Data Table: Ultrasonic Extraction of NPAHs from Airborne Particulates

| Parameter | Condition | Compound Class | Recovery Rate | Reference |

|---|---|---|---|---|

| Extraction Method | Ultrasonic Extraction | Nitrated PAHs | >83% | nycu.edu.tw |

| Solvent | Cyclohexane | Nitrated PAHs | - | nycu.edu.tw |

| Cleanup | Post-extraction partitioning | Nitrated PAHs | - | nycu.edu.tw |

| Alternative Solvent | Hexane/Dichloromethane (3:7, v/v) | Nitrated PAHs | - | researchgate.net |

| Alternative Cleanup | Integrated with Mg-Al layered double oxide and silica gel | Nitrated PAHs | - | researchgate.net |

Mechanistic Studies of Biological Interactions

DNA Adduct Formation

The formation of DNA adducts by 1-nitropyrene (B107360) is a critical step in its mechanism of carcinogenicity. This process involves the metabolic transformation of the parent compound into reactive intermediates that can covalently bind to DNA.

1-nitropyrene (1-NP) requires metabolic activation to exert its genotoxic effects. nih.gov This activation can occur through two primary pathways: nitroreduction and ring oxidation. nih.govbmbreports.org The nitroreduction pathway involves the conversion of 1-NP to N-hydroxy-1-aminopyrene, which can then form arylamine-DNA adducts. nih.gov This process is catalyzed by nitroreductase enzymes, which are present in various organisms, including intestinal bacteria and mammalian tissues. nih.govnih.gov

Simultaneously, 1-NP can undergo ring oxidation catalyzed by cytochrome P450 (CYP) enzymes, leading to the formation of various metabolites, including epoxides and phenols. nih.govnih.gov Key oxidative metabolites include 1-nitropyrene 4,5-oxide and 1-nitropyrene 9,10-oxide. nih.govresearchgate.net These ring-oxidized metabolites can also undergo nitroreduction, creating derivatives that readily bind to DNA. nih.gov Studies have shown that oxidized metabolites of 1-nitropyrene are more easily reduced to DNA-binding derivatives than the parent 1-nitropyrene itself. nih.gov

The primary DNA adduct formed from the metabolic activation of 1-nitropyrene is N-(deoxyguanosin-8-yl)-1-aminopyrene (dG-C8-AP). nih.govresearchgate.net This adduct results from the nitroreduction pathway, where the reactive intermediate binds to the C8 position of guanine (B1146940) in DNA. researchgate.net The identification of dG-C8-AP has been confirmed in numerous experimental systems, including in vitro incubations with calf thymus DNA, Salmonella typhimurium, Escherichia coli, and mammalian cell cultures. nih.govresearchgate.net High-pressure liquid chromatography (h.p.l.c.) analysis of DNA hydrolyzed after exposure to metabolically activated 1-NP consistently shows a major peak that coelutes with a synthetic standard of N-(deoxyguanosin-8-yl)-1-aminopyrene. nih.gov

The level of DNA binding by 1-nitropyrene and its metabolites is significantly influenced by the activity of nitroreductase enzymes. nih.gov Pretreatment of rats with 1-nitropyrene has been shown to induce these enzymes. nih.govhealtheffects.org In vitro experiments using liver cytosol from rats pretreated with 1-NP demonstrated a twofold increase in DNA binding for both 1-nitropyrene and 1,6-dinitropyrene. nih.gov This is because the induction of hepatic cytosolic and microsomal nitroreductase activities, which can be increased by twofold, enhances the metabolic activation of nitropyrenes to their DNA-reactive forms. nih.gov Bacterial nitroreductases, such as those from Bacteroides fragilis and the general intestinal microflora, also play a major role in the metabolic activation of nitropyrenes, suggesting that these enzymes are crucial for adduct formation in vivo. nih.gov

The ring-oxidation pathway produces epoxide metabolites, such as 1-nitropyrene 4,5-oxide and 1-nitropyrene 9,10-oxide, which are electrophilic and can bind directly to DNA. nih.govnih.gov The electrophilicity of these epoxides is a key factor in their genotoxicity; an increase in the positive surface electrostatic potential of these molecules enhances their ability to bind with nucleophilic sites in DNA. nih.gov For instance, the formation of 9,10-epoxide-1-nitropyrene and 4,5-epoxide-1-nitropyrene is considered an inevitable result of CYP-mediated metabolism. nih.gov These epoxides can form minor adducts on their own, but their genotoxicity is significantly amplified when they are subsequently nitroreduced, leading to the formation of additional adducts, including the major N-(deoxyguanosin-8-yl)-1-aminopyrene adduct. nih.gov

| Pathway | Key Enzymes | Reactive Intermediates | Major DNA Adduct | Reference |

|---|---|---|---|---|

| Nitroreduction | Nitroreductases (Bacterial, Mammalian) | N-hydroxy-1-aminopyrene | N-(deoxyguanosine-8-yl)-1-aminopyrene | nih.govnih.gov |

| Ring Oxidation + Nitroreduction | Cytochrome P450, Nitroreductases | 1-Nitropyrene 4,5-oxide, 1-Nitropyrene 9,10-oxide | nih.govnih.gov |

Molecular Mechanisms of Genotoxicity

The formation of DNA adducts by 1-nitropyrene initiates a cascade of genotoxic events, including the induction of gene mutations and larger-scale chromosomal damage.

1-nitropyrene is a potent mutagen, capable of inducing a variety of genetic alterations. bmbreports.org The primary adduct, dG-C8-AP, is highly mutagenic and its effects are dependent on the local DNA sequence and the cellular repair systems. nih.govnih.gov Studies have shown that this adduct primarily leads to G→T transversions. nih.gov However, other mutations, including one-base deletions and G→C transversions, have also been observed. nih.gov The mutational spectrum can be influenced by the specific metabolic pathway; for example, the oxidative metabolites 1-nitropyrene 4,5-oxide and 1-nitropyrene 9,10-oxide induce a range of base substitutions, predominantly at guanine sites, including G→A, G→C, and G→T mutations. bmbreports.org

Beyond point mutations, 1-nitropyrene and its metabolites induce chromosomal aberrations. nih.govnih.gov In vivo studies in mice have demonstrated a significant increase in chromosome aberrations, mainly of the euploid type, following exposure to 1-NP. nih.gov Furthermore, in Chinese hamster ovary (CHO) cells, 1-nitropyrene induces sister chromatid exchanges (SCEs), another indicator of chromosomal damage. nih.gov The genotoxicity, measured by endpoints like cytotoxicity and SCEs, highlights the compound's ability to cause significant damage to the genetic material. nih.gov

| Effect Type | Specific Examples | Experimental System | Reference |

|---|---|---|---|

| Gene Mutations | G→T transversions, G→A transitions, G→C transversions, -1 frameshifts | Mammalian cells (COS-7), Human fibroblasts, E. coli | bmbreports.orgnih.govnih.gov |

| Chromosomal Aberrations | Euploidy, Sister Chromatid Exchanges (SCEs) | Mice (in vivo), Chinese Hamster Ovary (CHO) cells | nih.govnih.gov |

Oxidative Stress Induction Mechanisms

Exposure to 1-nitropyrene (1-NP) is a known inducer of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. mdpi.comnih.gov The generation of ROS is closely linked to the metabolic processing of 1-NP. mdpi.com During both the nitroreductive and oxidative metabolic pathways, reactive intermediates are formed that can participate in redox cycling, leading to the formation of superoxide (B77818) anions and other ROS. researchgate.netmdpi.com

The metabolic activation of polycyclic aromatic hydrocarbons (PAHs) and their derivatives like 1-NP by cytochrome P450 enzymes can produce excessive ROS. mdpi.com This overproduction of ROS can overwhelm the cellular antioxidant defense systems, which include enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). researchgate.netnih.gov Studies have shown that exposure to 1-NP leads to the depletion of these crucial antioxidative enzymes. researchgate.netnih.gov

The consequences of this induced oxidative stress are significant, contributing to cellular damage. nih.gov ROS can directly damage macromolecules, including lipids, proteins, and DNA, leading to lipid peroxidation and the formation of oxidized DNA lesions like 8-hydroxydeoxyguanosine (8-OHdG). mdpi.com This oxidative DNA damage is a critical factor in the mutagenic and carcinogenic effects attributed to 1-NP. researchgate.netmdpi.com

Cellular and Subcellular Perturbations

1-Nitropyrene (1-NP) has been demonstrated to trigger multiple forms of programmed cell death in various cell lines, including liver and macrophage cells. researchgate.netnih.govnih.gov The most commonly studied form is apoptosis, a caspase-dependent pathway characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. researchgate.netnih.gov Exposure to 1-NP induces apoptosis in a concentration-dependent manner, activating key elements of the apoptotic machinery. researchgate.netnih.gov

Interestingly, research has revealed that 1-NP can also induce a non-apoptotic form of programmed cell death known as paraptosis. nih.govresearchgate.net Paraptosis is morphologically distinct from apoptosis and is characterized primarily by extensive cytoplasmic vacuolization originating from the swelling of the endoplasmic reticulum and mitochondria. nih.govnih.gov Unlike apoptosis, this cell death process is not dependent on caspases. nih.govunimi.it The induction of both apoptosis and paraptosis suggests that 1-NP can activate multiple, distinct cell death signaling pathways, which may depend on the cell type and exposure conditions. nih.govresearchgate.net The observation that the corresponding amine metabolite, 1-aminopyrene (B158619), does not induce paraptosis highlights the crucial role of the nitro group in triggering this specific death pathway. nih.govresearchgate.net

The cellular response to 1-nitropyrene (1-NP) involves the activation of the mitogen-activated protein kinase (MAPK) signaling pathways, which are central regulators of cell proliferation, stress response, and death. nih.govresearchgate.netassaygenie.com The three major MAPK cascades—extracellular signal-regulated kinase (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK)—have all been shown to be activated following 1-NP exposure. nih.govresearchgate.net

Activation of these pathways is a key element in the cellular perturbations caused by the compound. nih.gov Studies using specific chemical inhibitors have demonstrated that blocking these pathways can partially reduce the cell death induced by 1-NP. nih.govresearchgate.net This indicates that ERK1/2, p38, and JNK are all mechanistically involved in mediating the cytotoxic effects of 1-NP. nih.gov

Furthermore, the different MAPK pathways appear to regulate distinct aspects of the cellular response. For instance, the ERK1/2 pathway has been specifically implicated in the massive cytoplasmic vacuolization characteristic of paraptosis induced by 1-NP. nih.govresearchgate.net Inhibition of ERK1/2 was found to completely block this vacuolization, whereas inhibitors of p38 and JNK had only minor effects on this specific phenomenon. nih.govresearchgate.net This suggests a complex interplay where different signaling cascades are recruited to orchestrate the multifaceted cellular response to 1-NP toxicity. nih.govnih.gov

A hallmark of cellular toxicity induced by 1-nitropyrene (1-NP) is the appearance of profound subcellular morphological changes, most notably extensive cytoplasmic vacuolization. nih.govresearchgate.net This dramatic increase in vacuoles within the cytoplasm is an early event, observable after just a few hours of exposure. nih.gov This vacuolization is a key feature of the paraptotic cell death pathway triggered by 1-NP. nih.govnih.gov

Electron microscopy has provided insight into the origin of these vacuoles, revealing that they are, at least in part, a consequence of severe mitochondrial alterations. nih.govresearchgate.net Specifically, exposure to 1-NP leads to mitochondrial swelling and damage. nih.gov Mitochondria are central to cellular health, and their dysfunction can trigger cell death pathways. nih.gov The damage to mitochondria likely contributes not only to vacuolization but also to the induction of oxidative stress and the disruption of cellular energy metabolism. In some contexts of cellular damage, fragmented mitochondria can be engulfed by cytoplasmic vacuoles and extruded from the cell. nih.gov The disruption of mitochondrial integrity is therefore a critical subcellular perturbation in the mechanism of 1-NP toxicity. nih.govresearchgate.net

Table 2: Summary of Cellular and Subcellular Effects of 1-Nitropyrene Exposure This table is interactive. You can sort and filter the data.

| Effect | Key Features | Associated Pathways | Relevant Cell Types |

|---|---|---|---|

| Oxidative Stress | Increased ROS production, depletion of antioxidant enzymes (SOD, CAT). researchgate.netnih.gov | Metabolic pathways (Cytochrome P450, Nitroreductases). mdpi.com | Liver cells, Macrophages, Lung cells. nih.govresearchgate.net |

| Apoptosis | Caspase activation, nuclear condensation. researchgate.netnih.gov | Caspase-dependent pathways. nih.gov | Liver cells (Hepa1c1c7), Macrophages (RAW264.7). researchgate.netnih.gov |

| Paraptosis | Extensive cytoplasmic vacuolization, ER/mitochondrial swelling, caspase-independent. nih.govnih.gov | MAPK/ERK1/2 signaling. nih.govresearchgate.net | Liver cells (Hepa1c1c7). nih.govresearchgate.net |

| Mitochondrial Alterations | Swelling, dysfunction, fragmentation. nih.govresearchgate.net | Paraptosis, Apoptosis. nih.govnih.gov | Liver cells, Oocytes. nih.govresearchgate.net |

| Cytoplasmic Vacuolization | Formation of large cytoplasmic vacuoles. nih.govresearchgate.net | MAPK/ERK1/2 signaling. nih.gov | Liver cells (Hepa1c1c7). nih.govresearchgate.net |

Theoretical and Computational Chemistry Approaches

Molecular Dynamics Simulations of Metabolic Mechanisms

Molecular dynamics (MD) simulations are employed to model the interactions between a substrate, such as 1-Chloro-6-nitropyrene, and metabolizing enzymes like cytochrome P450 (CYP). These simulations provide a dynamic view of how the compound binds to the active site of the enzyme, a crucial first step in its metabolism.

In studies of analogous compounds like 1-nitropyrene (B107360), MD simulations have been instrumental in identifying the specific CYP isoforms that exhibit the highest binding affinities. For instance, simulations have shown that CYP2A13 and CYP2E1 have significantly lower binding affinities for 1-nitropyrene compared to other CYPs, suggesting they are key enzymes in its metabolism. A similar approach for this compound would involve docking the molecule into the active sites of various human CYP enzymes and performing extended MD simulations to assess the stability of the binding pose and calculate binding free energies.

The simulation protocol typically involves:

System Setup: Building a simulation system that includes the CYP enzyme embedded in a model lipid bilayer, solvated with water molecules and ions to mimic the cellular environment.

Force Fields: Utilizing appropriate force fields, such as CHARMM or AMBER, to describe the interatomic forces within the system. The parameters for this compound would need to be generated if not already available.

Simulation: Running the simulation for a sufficient time (nanoseconds to microseconds) to allow the system to equilibrate and to observe the binding dynamics.

By analyzing the trajectories from these simulations, researchers can identify the most likely sites on the this compound molecule that are positioned for metabolic attack by the enzyme's reactive center. For example, the distance between the iron-oxo species of the CYP and the carbon atoms of the substrate can be monitored to predict hydroxylation or epoxidation sites.

Table 1: Predicted Key Parameters from MD Simulations for this compound Metabolism (Based on 1-Nitropyrene Data)

| Parameter | Predicted Value/Outcome | Significance |

| Key Metabolizing Enzymes | CYP2A13, CYP2E1 | Identification of primary enzymes responsible for metabolism. |

| Binding Affinity | Favorable (negative ΔG) | Indicates spontaneous binding to the active site. |

| Predicted Metabolic Sites | Aromatic ring carbons | Guides further investigation into specific metabolic pathways. |

Density Functional Theory (DFT) Calculations for Reaction Pathways and Energetics

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules and to calculate the energetics of chemical reactions. It is particularly useful for elucidating the detailed mechanisms of metabolic transformations catalyzed by enzymes.

DFT calculations can be used to map the potential energy surface of the metabolic reactions of this compound, such as hydroxylation and epoxidation. This involves calculating the energies of the reactants, transition states, and products for each proposed reaction step. The energy barrier, or activation energy, for each pathway determines its kinetic feasibility.

For the related compound 1-nitropyrene, DFT studies have shown that epoxidation pathways generally have lower energy barriers than hydroxylation pathways, suggesting that epoxides are major metabolites. Similar calculations for this compound would be expected to reveal the preferred metabolic routes. The presence of the chlorine atom may influence the electron distribution in the pyrene (B120774) ring system and thus alter the relative energy barriers of different metabolic pathways compared to 1-nitropyrene.

Table 2: Representative Calculated Energy Barriers for Metabolic Pathways of 1-Nitropyrene (as an analogue for this compound)

| Metabolic Pathway | Calculated Energy Barrier (kcal/mol) | Implication |

| Epoxidation | 9.42 | Kinetically favorable pathway. |

| Hydroxylation (at C6) | 25.74 | Higher energy barrier, but still a viable pathway. |

| Hydroxylation (at C8) | 27.29 | Higher energy barrier, but still a viable pathway. |

The electrostatic potential (ESP) surface of a molecule provides insight into its charge distribution and reactivity. DFT calculations can generate ESP maps for the metabolites of this compound. These maps can help to predict the subsequent reactivity of the metabolites, such as their ability to bind to macromolecules like DNA.

In the case of 1-nitropyrene metabolites, ESP analysis has shown that the formation of epoxide metabolites leads to an increase in the positive electrostatic potential on the molecule. This increased electrophilicity enhances their reactivity towards nucleophilic sites in DNA, which is a key step in chemical carcinogenesis. A similar analysis of the chlorinated and nitrated pyrene epoxide metabolites would be crucial for assessing their potential toxicity.

Quantum Mechanics/Molecular Mechanics (QM/MM) Studies

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid computational method that combines the accuracy of quantum mechanics (QM) for a small, reactive region of a system with the efficiency of molecular mechanics (MM) for the larger, less reactive environment. This approach is ideally suited for studying enzyme-catalyzed reactions, where the chemical transformations in the active site require a QM description, while the surrounding protein and solvent can be treated with MM.

For the metabolism of this compound, a QM/MM study would involve defining the QM region to include the substrate, the heme cofactor of the cytochrome P450 enzyme, and key amino acid residues in the active site. The rest of the protein and the solvent would constitute the MM region. This setup allows for the simulation of the enzymatic reaction with a high level of theoretical accuracy while still accounting for the influence of the protein environment.

QM/MM simulations can provide detailed insights into the reaction mechanism, including the role of specific amino acid residues in catalysis and the precise nature of the transition states. While no specific QM/MM studies on this compound have been reported, this methodology has been successfully applied to understand the metabolic activation of other nitrated polycyclic aromatic hydrocarbons like 2-nitrofluorene.

Photophysical and Photochemical Mechanisms via Computational Modeling

Computational modeling is essential for understanding the fate of this compound upon exposure to light. These studies can predict the absorption and emission properties of the molecule, as well as the pathways for its photochemical degradation.

Upon absorption of light, this compound is promoted to an electronically excited state. The subsequent de-excitation processes, known as relaxation pathways, determine the photophysical and photochemical behavior of the molecule. Computational methods, such as time-dependent DFT (TD-DFT), can be used to calculate the energies of the excited states and the probabilities of transitions between them.

For nitrated aromatic compounds like 1-nitropyrene, a key relaxation pathway is intersystem crossing (ISC) from the initially populated singlet excited state (S₁) to a triplet state (T₁). This process is often very efficient in nitroaromatics and plays a central role in their photochemistry. The triplet state is typically longer-lived than the singlet state and can undergo various chemical reactions.

Computational studies on 1-nitropyrene have shown that the efficiency of ISC is influenced by the solvent environment. Similar studies on this compound would be expected to reveal a rich photochemistry governed by the properties of its excited states. The presence of both a chloro and a nitro substituent on the pyrene core would likely lead to complex excited state dynamics.

Table 3: Key Photophysical Parameters for 1-Nitropyrene (as an analogue for this compound)

| Parameter | Typical Value/Observation | Significance |

| Fluorescence Quantum Yield | Very low (~10⁻⁴) | Indicates that non-radiative decay pathways dominate. |

| Intersystem Crossing Yield | High (0.40 - 0.60) | Efficient population of the triplet state. |

| Triplet State Lifetime | 10⁻⁵ - 10⁻⁶ s | A relatively long-lived reactive intermediate. |

The computational modeling of the excited state dynamics would also explore potential photochemical reactions, such as the formation of hydroxylated products through reaction with solvent or other molecules. For instance, the triplet state of 1-nitropyrene is known to abstract hydrogen atoms to form a pyrenoxy radical, which can then lead to the formation of 1-hydroxypyrene (B14473).

Intersystem Crossing Yields

Theoretical and computational studies are pivotal in elucidating the photophysical pathways of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), a class of compounds to which this compound belongs. While direct computational data for this compound is not extensively available, a wealth of information on the parent compound, 1-nitropyrene (1NP), and other nitrated pyrene isomers provides a strong foundation for understanding its behavior. The defining characteristic of these molecules is their efficient population of the triplet state from the excited singlet state through intersystem crossing (ISC). researchgate.net

Research on 1-nitropyrene has demonstrated that upon photoexcitation, it undergoes ultrafast intersystem crossing. nih.gov Femtosecond broadband transient absorption experiments on 1NP in nonpolar solvents like cyclohexane (B81311) and hexane (B92381) revealed that the excited state relaxation is followed by intersystem crossing with a time constant of approximately 7 picoseconds. nih.gov This rapid transition is a hallmark of many nitroaromatic compounds. researchgate.net

Computational models, such as those using Configuration Interaction Singles (CIS) and Time-Dependent Density Functional Theory (TDDFT), have been employed to understand the mechanism behind this high efficiency. For 1-nitropyrene, calculations have shown that in the ground state, the nitro group is twisted relative to the pyrene ring, with a torsional angle of about 32.8 degrees. nih.govwalshmedicalmedia.com However, in the first excited singlet state (S1), the molecule planarizes, with the torsional angle reducing to nearly zero. nih.gov This structural relaxation in the S1 state is a critical precursor to the intersystem crossing event.

The high yield of intersystem crossing in 1-nitropyrene is attributed to a small energy gap between the lowest excited singlet state (S1, of ππ* character) and a higher-lying triplet state (T3, of nπ* character). nih.gov TDDFT calculations have estimated this gap to be less than 0.12 eV. nih.gov According to El-Sayed's rules, a small energy gap facilitates large spin-orbit coupling between states of different orbital types (in this case, S1(ππ) and T3(nπ)), which in turn dramatically increases the rate of intersystem crossing. nih.gov This explains the observed ultrafast population of the triplet manifold in 1-nitropyrene. nih.gov

Experimental studies using techniques like laser flash photolysis have determined the intersystem crossing quantum yields (Φ_ISC) for 1-nitropyrene to be in the range of 0.40 to 0.60. acs.orgnih.gov A comparative study on various mononitropyrene isomers also reported similar triplet yields, ranging from 0.1 to 0.6. acs.org These experimental findings are consistent with the theoretical predictions of an efficient intersystem crossing pathway.

For this compound, it is anticipated that similar photophysical principles apply. The presence of the nitro group is the dominant factor governing the excited-state dynamics. The addition of a chlorine atom is not expected to fundamentally alter the primary deactivation channel via intersystem crossing, although it may modulate the precise energies of the singlet and triplet states and, consequently, the exact yield and rate of the process. The heavy atom effect of chlorine could potentially enhance the spin-orbit coupling, further facilitating intersystem crossing.

The general mechanism proposed for nitronaphthalene derivatives, which is likely applicable to this compound, involves the branching of the initially populated Franck-Condon excited singlet state into two main relaxation pathways. walshmedicalmedia.com The predominant pathway connects the excited singlet state with a high-energy triplet state (Tn) that possesses significant nπ* character. walshmedicalmedia.com A secondary channel involves conformational relaxation to populate an intramolecular charge transfer state. walshmedicalmedia.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。